methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate

Catalog No.
S6006671
CAS No.
349621-32-5
M.F
C15H18N2O5
M. Wt
306.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperid...

CAS Number

349621-32-5

Product Name

methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate

IUPAC Name

methyl 1-(3-methyl-4-nitrobenzoyl)piperidine-4-carboxylate

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

InChI

InChI=1S/C15H18N2O5/c1-10-9-12(3-4-13(10)17(20)21)14(18)16-7-5-11(6-8-16)15(19)22-2/h3-4,9,11H,5-8H2,1-2H3

InChI Key

XLBRNCDMOOIALA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C(=O)OC)[N+](=O)[O-]

The exact mass of the compound methyl 1-(3-methyl-4-nitrobenzoyl)-4-piperidinecarboxylate is 306.12157168 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate is an organic compound characterized by its complex structure, which includes a piperidine ring substituted with a 3-methyl-4-nitrophenyl carbonyl group. The molecular formula for this compound is C13H16N2O4, and it features a piperidine backbone that is commonly found in various pharmaceutical agents. The compound's structure suggests potential applications in medicinal chemistry due to the presence of both aromatic and aliphatic components, which can influence its biological activity and reactivity in

That may involve this compound include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in synthesizing derivatives with altered properties.
  • Nucleophilic substitutions: The presence of the nitrophenyl moiety can facilitate nucleophilic attack, leading to the formation of various derivatives.
  • Reduction reactions: The nitro group can be reduced to an amine, potentially altering the compound's pharmacological profile.

These reactions highlight the compound's versatility as a building block in organic synthesis and drug development.

Methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate exhibits significant biological activity, particularly in the realm of pharmacology. Compounds with similar structures have been studied for their interactions with various biological targets, including:

  • Antimicrobial activity: Some derivatives have shown promise as antimicrobial agents.
  • Cognitive enhancement: Related compounds have been noted for their potential to improve cognitive function and memory.
  • Anti-inflammatory properties: Certain analogs may also exhibit anti-inflammatory effects, making them candidates for treating conditions associated with inflammation.

The specific biological activities of methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate would require further empirical studies to elucidate its mechanisms of action and therapeutic potential.

The synthesis of methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate typically involves multi-step synthetic pathways. Common methods include:

  • Starting from piperidine derivatives: The synthesis often begins with commercially available piperidine derivatives, which are then modified through acylation reactions to introduce the carbonyl group.
  • Nitro group introduction: The introduction of the nitro group can be achieved through nitration of the corresponding aromatic precursor.
  • Final esterification: The final step usually involves esterification between the carboxylic acid derived from piperidine and methanol or another alcohol to produce the methyl ester.

These methods allow for the efficient production of the compound while providing opportunities for further functionalization.

Methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate has potential applications in various fields:

  • Pharmaceutical development: As a building block for synthesizing new drugs targeting neurological disorders or infections.
  • Chemical research: Used in studies exploring structure-activity relationships in medicinal chemistry.
  • Material science: Potential use in developing new materials based on its unique chemical properties.

Interaction studies involving methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies are crucial for understanding how the compound might exert its biological effects and could involve techniques such as:

  • Molecular docking simulations: To predict binding interactions with target proteins.
  • In vitro assays: To measure biological activity against specific cell lines or pathogens.

Such studies are essential for assessing the compound's therapeutic potential and guiding future drug development efforts.

Methyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidine-4-carboxylate shares structural similarities with several other compounds, each exhibiting unique properties. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
1-(3-Methyl-4-nitrophenyl)piperidinePiperidine ring with a nitrophenyl groupPotential neuroprotective effects
Ethyl 1-[(3-methyl-4-nitrophenyl)carbonyl]piperidineEthoxy group instead of methylAltered solubility and bioavailability
3-Methyl-1-(4-nitrophenyl)piperidineDifferent substitution pattern on piperidineVarying pharmacological profiles

These compounds illustrate the diversity within this chemical class while highlighting how slight modifications can lead to significant differences in biological activity and application potential.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Exact Mass

306.12157168 g/mol

Monoisotopic Mass

306.12157168 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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